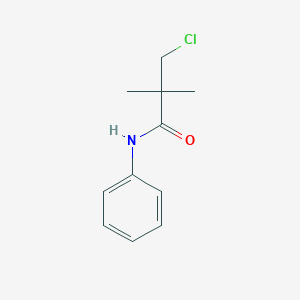

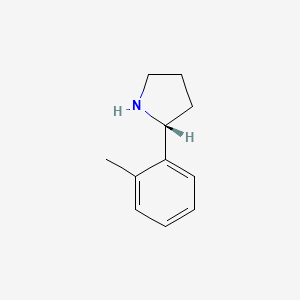

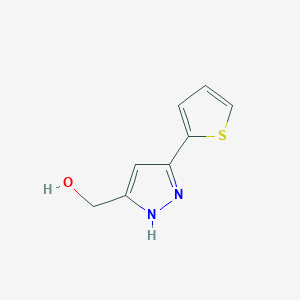

![molecular formula C9H12FNO B1311041 [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine CAS No. 874623-48-0](/img/structure/B1311041.png)

[2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“[2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine” is a compound with the molecular formula C9H12NOF and a molecular weight of 169.19 . It possesses biochemical and cellular activity and good pharmacokinetic properties .

Synthesis Analysis

The synthesis of such compounds often involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes transmetalate with BBr3, followed by hydrolysis form phenylboronic acid .科学的研究の応用

Synthesis of Bioactive Natural Products

2-(2-Fluorophenoxy)-N-methylethanamine: serves as a building block in the synthesis of bioactive natural products. Its structural motif is found in various compounds that exhibit significant biological activities, such as anti-tumor and anti-inflammatory effects . The presence of the fluorophenoxy group can influence the bioavailability and metabolic stability of these natural products.

Conducting Polymers

This compound is utilized in the development of conducting polymers. The electron-withdrawing fluorine atom can modulate the electronic properties of the polymer, potentially enhancing its conductivity. These polymers have applications in electronic devices, including organic photovoltaics and field-effect transistors .

Antioxidants and UV Absorbers

Due to its phenolic structure, 2-(2-Fluorophenoxy)-N-methylethanamine can act as an antioxidant. It can stabilize free radicals, thereby preventing oxidative damage. Additionally, it may serve as a UV absorber, protecting materials from UV radiation-induced degradation .

Flame Retardants

The compound’s ability to improve thermal stability makes it a candidate for use in flame retardants. When incorporated into materials, it can reduce flammability and increase resistance to fire, which is crucial for safety in various applications, including textiles and construction materials .

Adhesives and Coatings

In the production of adhesives and coatings, 2-(2-Fluorophenoxy)-N-methylethanamine can enhance the performance of these materials. Its chemical structure can contribute to better adhesion properties and durability, making it valuable in industrial and consumer products .

Pharmaceutical Research

The compound’s structural features make it a valuable scaffold in pharmaceutical research. It can be modified to create new drug candidates with potential therapeutic applications. The fluorine atom, in particular, is often included in pharmaceuticals due to its impact on the pharmacokinetics of drugs .

特性

IUPAC Name |

2-(2-fluorophenoxy)-N-methylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c1-11-6-7-12-9-5-3-2-4-8(9)10/h2-5,11H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLIZRZUCXFNJMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOC1=CC=CC=C1F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601281730 |

Source

|

| Record name | 2-(2-Fluorophenoxy)-N-methylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601281730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine | |

CAS RN |

874623-48-0 |

Source

|

| Record name | 2-(2-Fluorophenoxy)-N-methylethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874623-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Fluorophenoxy)-N-methylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601281730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

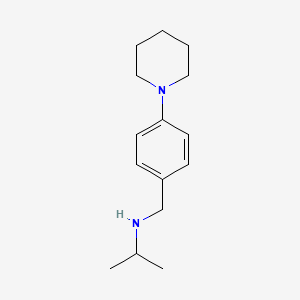

![N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-YL)benzyl]amine](/img/structure/B1310986.png)

![2-[2-(3-Pyridinyl)-1,3-thiazol-4-YL]ethanamine](/img/structure/B1310996.png)